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molecular formula C12H13F3N2O3 B8573187 2-(3-Isopropyl-ureido)-5-trifluoromethyl-benzoic Acid

2-(3-Isopropyl-ureido)-5-trifluoromethyl-benzoic Acid

Cat. No. B8573187
M. Wt: 290.24 g/mol
InChI Key: IQQWNWAUCGFKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087604B2

Procedure details

2-(tert-Butoxycarbonyl)amino-5-trifluoromethylbenzoic acid (2 g) was dissolved in DMF prior to the addition of K2CO3 (1.08 g) and allyl bromide (0.68 mL). The mixture was stirred for 18 h before EtOAc and water were added. The organic layer was washed with brine, dried, filtered, and concentrated (2.05 g). The resulting material was dissolved in CH2Cl2 (4 mL) and TFA (4 mL). After 1 h, the solution was concentrated. This material was dissolved in THF and added dropwise to a THF (50 mL) solution of trichloromethyl chloroformate (1.9 mL). After stirring for 18 h, the solution was concentrated and a THF (30 mL) solution of iso-propylamine (4.3 mL) was added. After 18 h, the solution was diluted with EtOAc and was washed with brine solution and 1N HCl. The organic layer was dried (MgSO4), filtered, and concentrated to a white solid. This solid was dissolved in CH3CN (22 mL) prior to the addition of pyrrolidine (0.41 mL) and Pd(PPh)4 (105 mg). After 18 h, the solution was diluted with EtOAc and was washed 1N HCl. The organic layer was dried (MgSO4), filtered, and concentrated to give the title compound (1.1 g) as a white solid: 1H NMR (DMSO, δ ppm, 300 mHz) 1.11 (d, 6H), 3.78 (m, 1H), 7.63 (br d, 1H), 7.81 (dd, 1H), 8.14 (d, 1H), 8.64 (d, 1H), 10.27 (s, 1H), 13.83 (br s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:6]([NH:8][C:9]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])=[O:7])(C)(C)C.C([O-])([O-])=O.[K+].[K+].[CH2:28](Br)[CH:29]=[CH2:30].CCOC(C)=O.C[N:39](C=O)C>O>[CH:29]([NH:39][C:6](=[O:7])[NH:8][C:9]1[CH:17]=[CH:16][C:15]([C:18]([F:19])([F:20])[F:21])=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])([CH3:30])[CH3:28] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.08 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.68 mL
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
The organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (2.05 g)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting material was dissolved in CH2Cl2 (4 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
This material was dissolved in THF
ADDITION
Type
ADDITION
Details
added dropwise to a THF (50 mL) solution of trichloromethyl chloroformate (1.9 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
ADDITION
Type
ADDITION
Details
a THF (30 mL) solution of iso-propylamine (4.3 mL) was added
WAIT
Type
WAIT
Details
After 18 h
Duration
18 h
ADDITION
Type
ADDITION
Details
the solution was diluted with EtOAc
WASH
Type
WASH
Details
was washed with brine solution and 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid
DISSOLUTION
Type
DISSOLUTION
Details
This solid was dissolved in CH3CN (22 mL)
ADDITION
Type
ADDITION
Details
to the addition of pyrrolidine (0.41 mL) and Pd(PPh)4 (105 mg)
WAIT
Type
WAIT
Details
After 18 h
Duration
18 h
ADDITION
Type
ADDITION
Details
the solution was diluted with EtOAc
WASH
Type
WASH
Details
was washed 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)NC(NC1=C(C(=O)O)C=C(C=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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